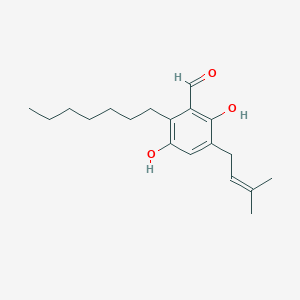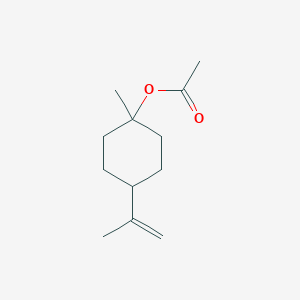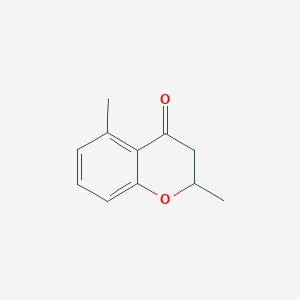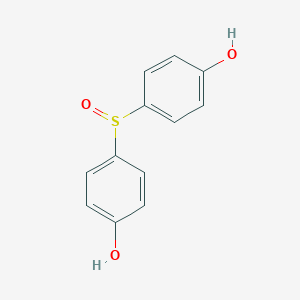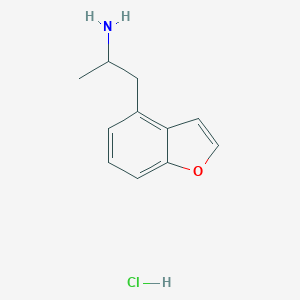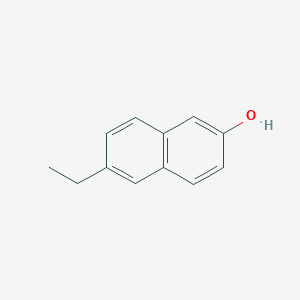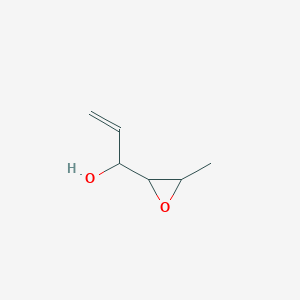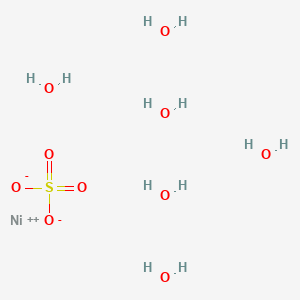
3-Phenylquinoxaline 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenylquinoxaline 1-oxide (PQ) is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. PQ is a derivative of quinoxaline and is widely used as a fluorescent probe for studying biological systems.
Mecanismo De Acción
The mechanism of action of 3-Phenylquinoxaline 1-oxide is based on its ability to act as a fluorescent probe. When 3-Phenylquinoxaline 1-oxide is excited by light of a specific wavelength, it emits light at a different wavelength. The intensity of the emitted light is proportional to the concentration of 3-Phenylquinoxaline 1-oxide. This property of 3-Phenylquinoxaline 1-oxide has been used to monitor changes in the concentration of biomolecules in biological systems.
Efectos Bioquímicos Y Fisiológicos
3-Phenylquinoxaline 1-oxide has been shown to have a low toxicity profile and is generally considered safe for use in scientific research. However, it is important to note that 3-Phenylquinoxaline 1-oxide can interact with biomolecules and alter their function. Therefore, it is important to use 3-Phenylquinoxaline 1-oxide in appropriate concentrations and to carry out appropriate controls to ensure that the observed effects are due to 3-Phenylquinoxaline 1-oxide and not other factors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-Phenylquinoxaline 1-oxide is its ability to act as a fluorescent probe. This property of 3-Phenylquinoxaline 1-oxide has been used to study a wide range of biological systems. Another advantage of 3-Phenylquinoxaline 1-oxide is its low toxicity profile, which makes it suitable for use in scientific research. However, one of the limitations of 3-Phenylquinoxaline 1-oxide is its limited solubility in aqueous solutions. This can make it difficult to work with 3-Phenylquinoxaline 1-oxide in some experimental systems.
Direcciones Futuras
There are several future directions for research on 3-Phenylquinoxaline 1-oxide. One area of research is the development of new synthetic methods for 3-Phenylquinoxaline 1-oxide that can improve its purity and solubility. Another area of research is the development of new applications for 3-Phenylquinoxaline 1-oxide in scientific research. For example, 3-Phenylquinoxaline 1-oxide could be used to study the interactions of drugs with proteins in more detail. Additionally, 3-Phenylquinoxaline 1-oxide could be used to study the structure and function of biomolecules in more detail. Finally, 3-Phenylquinoxaline 1-oxide could be used to develop new diagnostic tools for detecting diseases.
Métodos De Síntesis
3-Phenylquinoxaline 1-oxide can be synthesized by the condensation of 2-aminobenzophenone with glyoxylic acid. The reaction is carried out in the presence of a catalyst such as acetic anhydride or acetic acid. The resulting product is then oxidized to form 3-Phenylquinoxaline 1-oxide. The purity of 3-Phenylquinoxaline 1-oxide can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
3-Phenylquinoxaline 1-oxide is widely used as a fluorescent probe for studying biological systems. It can be used to study the binding of proteins, nucleic acids, and other biomolecules. 3-Phenylquinoxaline 1-oxide has also been used to study the interaction of drugs with proteins and to monitor the activity of enzymes. 3-Phenylquinoxaline 1-oxide has been shown to be a useful tool for studying the structure and function of biological systems.
Propiedades
Número CAS |
10129-97-2 |
|---|---|
Nombre del producto |
3-Phenylquinoxaline 1-oxide |
Fórmula molecular |
C14H10N2O |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
1-oxido-3-phenylquinoxalin-1-ium |
InChI |
InChI=1S/C14H10N2O/c17-16-10-13(11-6-2-1-3-7-11)15-12-8-4-5-9-14(12)16/h1-10H |
Clave InChI |
RPWCQJDGKGFSIW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3[N+](=C2)[O-] |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3[N+](=C2)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



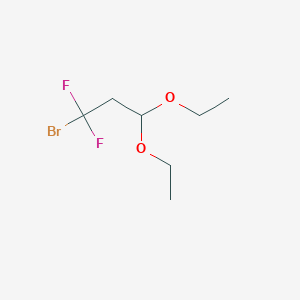
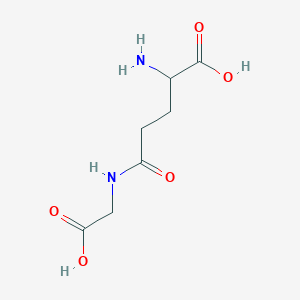
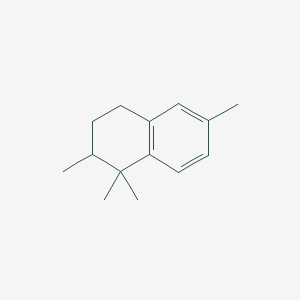
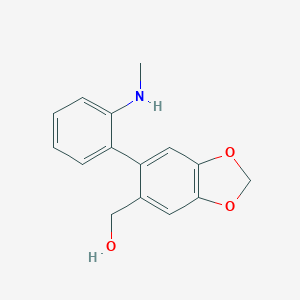
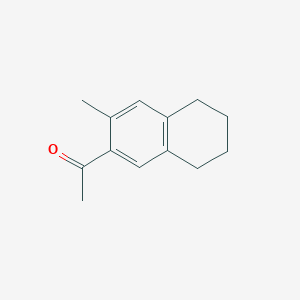
![[(1R,2R)-2-(Aminomethyl)cyclobutyl]methylamine](/img/structure/B158434.png)
